These compounds belong to the class of quinazolinone derivatives, which are heterocyclic compounds containing a benzene ring fused with a pyrimidine ring. Quinazolinones have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, anticancer, antihypertensive, diuretic, pesticidal, anticonvulsant, anesthetic, sedative, antimalarial, and antidiabetic properties [, ].
This compound is synthesized by refluxing methyl anthranilate and N-(3-methoxyphenyl)-methyl dithiocarbamic acid in ethanol with anhydrous potassium carbonate for 23 hours. The product is then re-precipitated by treatment with dilute hydrochloric acid [, ].
This compound is synthesized by dissolving 3-(3-methoxyphenyl)-2-thioxo-2,3-dihydro-1H-quinazolin-4-one in a 2% alcoholic sodium hydroxide solution. Dimethyl sulfate is added dropwise with stirring for 1 hour, and the reaction mixture is then poured into ice water to obtain the desired product [].
Both compounds 3 and 4 demonstrated significant antibacterial activity against various bacterial strains, including Staphylococcus aureus, Bacillus species, Escherichia coli, Klebsiella pneumonia, Enterococcus faecalis, Pseudomonas aeruginosa, and Candida albicans, with minimum inhibitory concentrations (MICs) ranging from 6 to 12 mg/mL [].
These compounds also exhibited significant analgesic activity in a mouse model of acetic acid-induced writhing, with a percentage inhibition of writhing ranging from 74.67% to 83.80% compared to the control group [].
N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine is a chemical compound with the molecular formula and a molar mass of approximately 311.4 g/mol. This compound belongs to the class of quinazoline derivatives, which are known for their diverse biological activities. The compound is also identified by its CAS number 866137-90-8 and has synonyms such as N-[(2-methoxyphenyl)methyl]-2-(methylsulfanyl)quinazolin-4-amine .
The synthesis of N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine typically involves multi-step organic reactions. Although specific detailed procedures for this compound are not extensively documented, similar quinazoline compounds are synthesized through methods including:
The synthesis may require specific conditions such as temperature control, use of solvents, and catalysts to promote desired reactions while minimizing by-products. For example, using bases like potassium carbonate in dimethylformamide can facilitate nucleophilic substitutions that lead to the formation of the desired quinazoline derivative.
The molecular structure of N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine consists of a quinazoline core substituted with a methoxybenzyl group and a methylsulfanyl group. The arrangement of atoms can be depicted as follows:
The compound's structural features can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine can undergo various chemical reactions typical for quinazoline derivatives:
These reactions often require specific reagents such as hydrogen peroxide for oxidation or lithium aluminum hydride for reductions, depending on the functional groups involved.
The mechanism of action for N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine is primarily linked to its interaction with biological targets:
Data from studies on similar compounds suggest that these mechanisms involve binding to ATP-binding sites on kinases, thereby preventing phosphorylation events critical for cancer cell signaling .
Relevant analyses include determining solubility profiles, stability under various pH conditions, and thermal properties using Differential Scanning Calorimetry (DSC).
N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine has potential applications in scientific research:
The pharmacological profile of N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine is fundamentally governed by two strategic structural modifications: the 2-(methylsulfanyl) moiety and the N-(2-methoxybenzyl) group. These substituents synergistically influence electronic distribution, steric accessibility, and intermolecular binding.
2-(Methylsulfanyl) Group: This sulfur-containing substituent enhances electron density at the quinazoline core, improving π-stacking interactions within hydrophobic enzyme pockets. The methylsulfanyl group’s moderate steric bulk enables optimal positioning of the scaffold in kinase active sites without inducing conformational strain. In synthesized analogs, the 2-methylsulfanyl group correlates with improved inhibition of tubulin polymerization and kinase targets, crucial for antiproliferative effects [2]. Computational analyses suggest this group participates in van der Waals contacts and hydrophobic interactions with residues in the ATP-binding cleft of kinases, enhancing binding stability.
N-(2-Methoxybenzyl) Substituent: The 2-methoxybenzyl group appended to the 4-amino position introduces a conformationally flexible moiety that extends into auxiliary binding regions. The ortho-methoxy group on the benzyl ring generates steric hindrance that biases the compound toward specific receptor conformations. Studies on analogous NBOMe compounds reveal that the 2-methoxybenzyl group significantly increases binding affinity at serotonin receptors (5-HT~2A~, 5-HT~2C~) and adrenergic α~1~ receptors compared to non-substituted counterparts [1] [3]. This observation suggests the methoxybenzyl group engages in complementary interactions—potentially hydrogen bonding via the methoxy oxygen or cation-π interactions through the aromatic system—within target binding sites.
Table 1: Antiproliferative Activity of Selected Quinazolinamine Derivatives
Compound | LN-229 (Glioblastoma) IC₅₀ (μM) | Capan-1 (Pancreatic) IC₅₀ (μM) | HCT-116 (Colorectal) IC₅₀ (μM) | K-562 (Leukemia) IC₅₀ (μM) |
---|---|---|---|---|
N-(2-Methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine (Compound 17) | 42.6 | 1.8 | 2.2 | 12.7 |
Phenol Analog (Compound 21) | 21.8 | 45.5 | 73.1 | 52.4 |
Hydroxy Analog (Compound 25) | 32.9 | 37.0 | 9.5 | 42.2 |
Docetaxel (Control) | 0.0028 | 0.0049 | 0.0023 | 0.0194 |
Data adapted from anti-proliferative screening against cancer cell lines [2]
The antiproliferative potency of Compound 17 (identified as N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine) highlights the pharmacological advantage conferred by these substituents. Its nanomolar-range activity against Capan-1 pancreatic adenocarcinoma cells (IC~50~ = 1.8 μM) surpasses structurally related phenol (Compound 21) and hydroxy (Compound 25) analogs by >20-fold in this cell line [2]. This suggests that preserving the 2-methoxybenzyl group—rather than demethylating it to a phenol—maintains optimal cellular penetration or target engagement. The synthesis of such derivatives typically involves sequential anhydride formation from methoxybenzoic acids, followed by ring closure and functionalization at the 4-position, enabling systematic exploration of structure-activity relationships (SAR) [2].
4-Quinazolinamine derivatives exhibit broad yet selective pharmacological activities, primarily through modulation of kinase signaling pathways and monoamine receptors. The integration of the 2-(methylsulfanyl) and N-(2-methoxybenzyl) groups into this scaffold expands its target repertoire, enabling precise interference with disease-relevant cellular processes.
Kinase Inhibition and Antiproliferative Mechanisms: Quinazolinamines demonstrate significant activity against tyrosine kinases regulating proliferation and survival. Molecular docking studies indicate that derivatives like N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine occupy the ATP-binding site of kinases, with the quinazoline core forming hydrogen bonds to the hinge region. The 2-methylsulfanyl group enhances hydrophobic contact with conserved residues, while the N-(2-methoxybenzyl) group extends toward allosteric pockets, conferring selectivity [2]. Differential Scanning Fluorimetry (DSF) screening of quinazolinamines against 109 kinases reveals distinct inhibition profiles, with specific analogs inhibiting kinases involved in oncogenic signaling (e.g., PI3Kδ, EGFR). The antiproliferative effects observed across nine cancer cell lines—particularly the sub-micromolar activity against pancreatic (Capan-1), colorectal (HCT-116), and hematological (Z-138) malignancies—underscore their therapeutic potential [2].
Receptor Interaction Profiles: Beyond kinases, the N-(2-methoxybenzyl) moiety confers potent interactions with G protein-coupled receptors (GPCRs), particularly serotonergic subtypes. Biochemical studies on structurally analogous NBOMe compounds demonstrate that the 2-methoxybenzyl group substantially increases binding affinity (K~i~ < 1 μM) at 5-HT~2A~, 5-HT~2C~, and α~1~-adrenergic receptors compared to unsubstituted phenethylamines [1] [3]. This enhancement is attributed to the group’s ability to occupy a secondary binding pocket adjacent to the primary recognition site. While comprehensive receptor binding data for N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine remains limited, its structural similarity to NBOMe pharmacophores suggests potential 5-HT~2A~ and α~1~-adrenergic activity, which may contribute to observed cellular effects or enable central nervous system (CNS) drug development.
Table 2: Receptor Binding Affinities of Analogous N-(2-Methoxybenzyl) Derivatives
Receptor | Representative NBOMe Compound K~i~ (μM) | Classical 2C Compound K~i~ (μM) | Functional Effect |
---|---|---|---|
5-HT~2A~ | 0.04 – 0.5 | 0.5 – 5.0 | Potent Agonism (EC~50~ < 0.5 μM) |
5-HT~2C~ | 0.1 – 0.8 | 1.0 – 8.0 | Agonism |
α~1~-Adrenergic | 0.3 – 0.9 | 5.0 – 20.0 | Agonism / Partial Agonism |
TAAR1 | 0.06 – 2.2 | 0.01 – 0.5 | Agonism |
Data derived from receptor binding studies of NBOMe derivatives [1]
The dual targeting capability of these derivatives—kinase inhibition coupled with GPCR modulation—creates opportunities for multitarget therapies, particularly in cancers influenced by both growth factor signaling and neurotransmitter pathways. The structural insights derived from SAR studies guide lead optimization: extending the aminoalkyl chain at C8 of the quinazoline core (as in Compound 17) improves interaction with kinase hinge regions, while modifying the benzyl methoxy group tunes GPCR selectivity [2] [1]. Future research should prioritize delineating the primary versus secondary targets of N-(2-methoxybenzyl)-2-(methylsulfanyl)-4-quinazolinamine and its analogs to refine their therapeutic applications.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: